Ido1-IN-14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

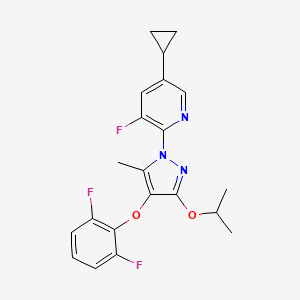

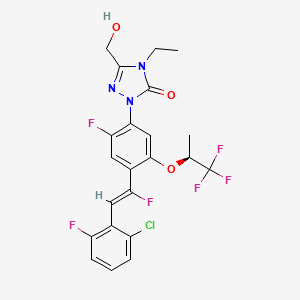

Ido1-IN-14 is a small-molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine. IDO1 plays a pivotal role in immune suppression within the tumor microenvironment by depleting tryptophan and accumulating immunosuppressive kynurenine metabolites .

Preparation Methods

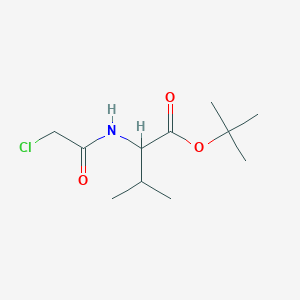

The synthesis of Ido1-IN-14 involves several steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and condensation reactions.

Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against IDO1. This step often involves reactions such as alkylation, acylation, and halogenation.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Ido1-IN-14 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at specific functional groups, such as nitro or carbonyl groups, resulting in the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of hydroxylated or quinone derivatives .

Scientific Research Applications

Ido1-IN-14 has a wide range of scientific research applications, including:

Cancer Immunotherapy: As an IDO1 inhibitor, this compound is being investigated for its potential to enhance anti-tumor immune responses by preventing the immunosuppressive effects of IDO1 in the tumor microenvironment.

Neurodegenerative Diseases: IDO1 inhibitors like this compound are also being explored for their potential to modulate neuroinflammation and neurodegeneration, given the role of tryptophan metabolism in these processes.

Autoimmune Diseases: By modulating immune responses, this compound may have therapeutic potential in treating autoimmune diseases where immune tolerance is disrupted.

Infectious Diseases: IDO1 inhibitors are being studied for their ability to enhance immune responses against chronic infections by reducing the immunosuppressive effects of tryptophan metabolism.

Mechanism of Action

Ido1-IN-14 exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition prevents the conversion of L-tryptophan to N-formylkynurenine, thereby reducing the levels of immunosuppressive kynurenine metabolites. The depletion of tryptophan and the accumulation of kynurenine are key mechanisms by which IDO1 suppresses immune cell effector functions and facilitates T cell death . By blocking these processes, this compound can enhance anti-tumor immune responses and potentially improve the efficacy of cancer immunotherapies .

Comparison with Similar Compounds

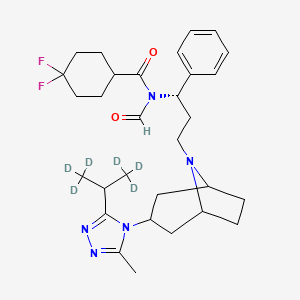

Ido1-IN-14 can be compared with other IDO1 inhibitors, such as:

Epacadostat: A well-known IDO1 inhibitor that has been extensively studied in clinical trials.

Navoximod: Another IDO1 inhibitor that has been evaluated in combination with immune checkpoint inhibitors.

INCB23843: An analogue of epacadostat that has demonstrated similar IDO1 inhibitory activities.

The uniqueness of this compound lies in its specific chemical structure and its potential to offer improved efficacy and safety profiles compared to other IDO1 inhibitors .

Properties

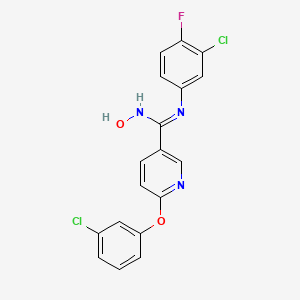

Molecular Formula |

C18H12Cl2FN3O2 |

|---|---|

Molecular Weight |

392.2 g/mol |

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-6-(3-chlorophenoxy)-N-hydroxypyridine-3-carboximidamide |

InChI |

InChI=1S/C18H12Cl2FN3O2/c19-12-2-1-3-14(8-12)26-17-7-4-11(10-22-17)18(24-25)23-13-5-6-16(21)15(20)9-13/h1-10,25H,(H,23,24) |

InChI Key |

PBWLJKDKBRGFBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)C(=NC3=CC(=C(C=C3)F)Cl)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)

![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)

![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)